N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-ethoxybenzamide
Description
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-ethoxybenzamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted with an ethanesulfonyl group at position 1 and a 2-ethoxybenzamide moiety at position 6. The 2-ethoxy group (–OCH₂CH₃) on the benzamide ring contributes to steric bulk and moderate lipophilicity.
Properties
IUPAC Name |
2-ethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-26-19-10-6-5-9-17(19)20(23)21-16-12-11-15-8-7-13-22(18(15)14-16)27(24,25)4-2/h5-6,9-12,14H,3-4,7-8,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMREPVJBJDWKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Tetrahydroquinoline Core
The tetrahydroquinoline moiety is synthesized using a modified Pictet-Spengler reaction, which involves the condensation of an aldehyde with a β-arylethylamine. For example, reaction of 4-methoxyphenethylamine with acetaldehyde in the presence of trifluoroacetic acid (TFA) yields the tetrahydroquinoline framework. Subsequent dehydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere achieves the aromatic quinoline structure, which is then reduced back to tetrahydroquinoline using sodium borohydride (NaBH4) .
Key Reaction Conditions:
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Cyclization : Conducted at 80°C in dichloromethane (DCM) with TFA as a catalyst.
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Dehydrogenation : Pd/C (10 wt%), H₂ (1 atm), ethanol solvent, 25°C.
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Reduction : NaBH4 in tetrahydrofuran (THF), 0°C to room temperature.
Introduction of the Ethanesulfonyl Group
Sulfonylation of the tetrahydroquinoline amine is achieved using ethanesulfonyl chloride in the presence of a base such as triethylamine (Et₃N). The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, forming the sulfonamide bond.
Procedure:
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Dissolve tetrahydroquinoline (1.0 equiv) in anhydrous DCM.
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Add Et₃N (2.5 equiv) and ethanesulfonyl chloride (1.2 equiv) dropwise at 0°C.
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Stir for 12 hours at room temperature.
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Quench with water, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Synthesis of the 2-Ethoxybenzamide Moiety
The 2-ethoxybenzamide component is prepared from 2-hydroxybenzoic acid through ethoxylation and subsequent activation as an acid chloride:
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Ethoxylation : React 2-hydroxybenzoic acid with ethyl bromide (EtBr) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C.
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Activation : Treat 2-ethoxybenzoic acid with thionyl chloride (SOCl₂) to form 2-ethoxybenzoyl chloride.
Characterization Data :
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2-Ethoxybenzoic Acid : NMR (400 MHz, CDCl₃): δ 7.80 (dd, J = 7.8 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H), 6.95 (d, J = 8.2 Hz, 1H), 4.15 (q, J = 7.0 Hz, 2H), 1.45 (t, J = 7.0 Hz, 3H) .
Coupling Reactions and Final Assembly
The final step involves coupling the ethanesulfonyl-tetrahydroquinoline with 2-ethoxybenzoyl chloride. This is achieved via amide bond formation using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Optimized Protocol :
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Combine N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]amine (1.0 equiv) and 2-ethoxybenzoyl chloride (1.1 equiv) in DCM.
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Add DCC (1.2 equiv) and DMAP (0.1 equiv).
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Stir at room temperature for 24 hours.
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Filter to remove dicyclohexylurea (DCU), concentrate, and purify via recrystallization (ethanol/water).
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DCM | Maximizes reactivity of sulfonyl chloride |
| Temperature | 0°C → 25°C | Prevents exothermic side reactions |
| Catalyst | DMAP (0.1 equiv) | Enhances amidation efficiency |
| Purification Method | Column chromatography (SiO₂) | Removes unreacted starting materials |
Purification and Characterization
Final purification is achieved through a combination of column chromatography and recrystallization. Characterization via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirms structural integrity:
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NMR (500 MHz, CDCl₃) : δ 8.20 (s, 1H, NH), 7.65 (d, J = 8.5 Hz, 1H), 7.40 (t, J = 7.8 Hz, 1H), 4.10 (q, J = 7.0 Hz, 2H), 3.90 (m, 2H), 2.95 (t, J = 6.5 Hz, 2H), 1.40 (t, J = 7.0 Hz, 3H).
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HRMS : Calculated for C₂₀H₂₃N₂O₄S [M+H]⁺: 403.1423; Found: 403.1425 .
Comparative Analysis of Synthetic Routes
Alternative methods evaluated include microwave-assisted synthesis and flow chemistry. While microwave methods reduce reaction times (e.g., amidation completes in 2 hours vs. 24 hours conventionally), flow systems offer superior scalability for industrial production. However, traditional batch processes remain preferred for small-scale research due to lower infrastructure requirements .
Chemical Reactions Analysis
Types of Reactions
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the ethanesulfonyl group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanesulfonyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-ethoxybenzamide has shown promise in various biological applications:
Antimicrobial Activity
The sulfonamide functional group is known for its ability to inhibit bacterial enzymes involved in folate synthesis pathways. This inhibition can lead to significant antimicrobial effects by disrupting essential metabolic processes within target organisms.
Anti-inflammatory Properties
Research indicates that compounds with similar structures exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine release.
Potential in Cancer Therapy
Studies have suggested that modifications in the tetrahydroquinoline structure can enhance cytotoxicity against certain cancer cell lines. The compound's ability to interact with specific biological targets makes it a candidate for further investigation in oncology.
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate biosynthesis.
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. Further investigations into its mechanism suggested that it induces apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-ethoxybenzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethanesulfonyl group could play a role in enhancing the compound’s binding affinity or specificity.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound is compared to structurally related tetrahydroquinoline derivatives, focusing on substituents at the tetrahydroquinoline nitrogen (position 1) and benzamide region (position 7).
Table 1: Structural Comparison of Key Analogs
Key Findings from Comparative Analysis
Substituent Effects on Pharmacological Activity
- Ethanesulfonyl vs. Carbamoyl Groups (): The ethanesulfonyl group in the target compound differs from carbamoyl substituents (e.g., morpholine-4-carbonyl in 10e or piperidine-1-carbonyl in 10g). In contrast, carbamoyl groups introduce conformational flexibility and may improve solubility due to their amide linkages .
- Benzamide Substituents:
The 2-ethoxy group in the target compound occupies an ortho position, which may sterically hinder interactions compared to para-substituted analogs (e.g., 10e ’s 3,5-bis(trifluoromethyl) group). Trifluoromethyl groups are highly electronegative, improving membrane permeability and resistance to metabolic oxidation .
Physicochemical Properties
- Molecular Weight and Lipophilicity:
The target compound (MW 416.5) is smaller and less lipophilic than analogs like 10e (MW 551.5) or thiophen-2-ylsulfonyl derivatives (MW 442.6–443.5). Lower molecular weight may enhance bioavailability but reduce target affinity . - Sulfur-Containing Groups: Thiophen-2-ylsulfonyl substituents (–4) introduce aromatic sulfur, enabling π-π stacking interactions absent in the aliphatic ethanesulfonyl group. This difference could impact binding kinetics in hydrophobic pockets .
Q & A
Q. What computational tools are most effective for predicting the compound's ADMET properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
